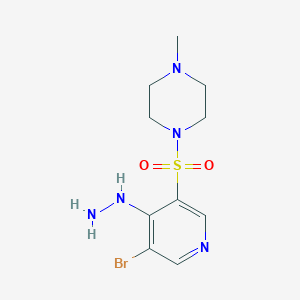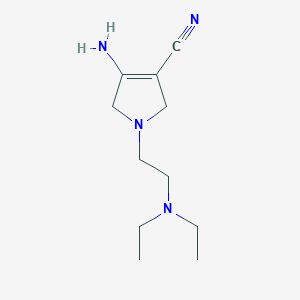![molecular formula C14H7IN2O B11801202 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile is a chemical compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the iodophenyl group and the benzo[d]oxazole moiety in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved by the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and suitable ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound is used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzo[d]oxazole moiety can interact with nucleic acids or other biomolecules. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile
- 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbonitrile
- 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile
Uniqueness
2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily replaced by other functional groups through substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.
Properties
Molecular Formula |
C14H7IN2O |
|---|---|
Molecular Weight |
346.12 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7IN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
InChI Key |
VELBFCBCTXSLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxyhexahydrofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B11801127.png)


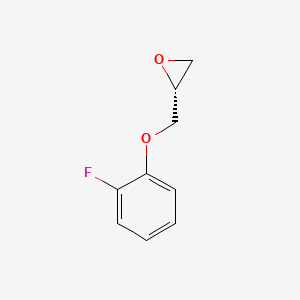

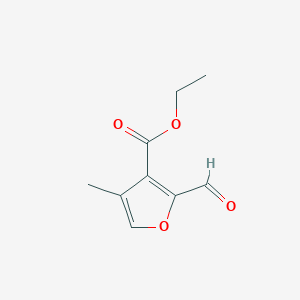
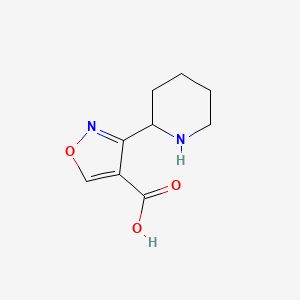
![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11801174.png)
